molecular formula C18H15ClFN3O3S B2742810 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide CAS No. 921880-25-3

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide

Cat. No.: B2742810
CAS No.: 921880-25-3
M. Wt: 407.84
InChI Key: COGZDPNORTXMMS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyridazine ring, a sulfonamide group, and a fluorobenzene group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, a six-membered ring containing two nitrogen atoms, would likely be a key feature of the structure . The chlorophenyl and fluorobenzenesulfonamide groups would also contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The pyridazine ring, for example, might undergo reactions with electrophiles or nucleophiles . The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and electronegativity . The pyridazine ring might contribute to the compound’s aromaticity and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of substituted 1,2-benzothiazin-3-ones, closely related to the queried compound, was explored for its potential in developing new chemical entities (Catsoulacos, 1971).

Biological Potential

  • A study on sulfonamide hybrid Schiff bases of anthranilic acid indicated their enzyme inhibition potential, highlighting the therapeutic applications of similar sulfonamide compounds (Kausar et al., 2019).

Radiochemical Applications

  • Research on 18F-labelled vorozole analogues, which include structures similar to the queried compound, demonstrated their use as PET tracers for aromatase, illustrating applications in medical imaging (Erlandsson et al., 2008).

Antimicrobial and Antiproliferative Agents

  • A study on N-ethyl-N-methylbenzenesulfonamide derivatives showed their potential as effective antimicrobial and antiproliferative agents, indicating the broad therapeutic applications of sulfonamide compounds (El-Gilil, 2019).

Chemical Reactions and Transformations

  • Research on the N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant underlines the chemical transformation capabilities of sulfonamide-based compounds (Yi et al., 2020).

Anticancer Applications

  • Sulfonamide compounds have been investigated for their potential as anticancer agents, indicating the possibility of the queried compound having similar applications (Huang et al., 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is used. Unfortunately, without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. It might also be interesting to investigate its interactions with biological systems and its potential use as a pharmaceutical agent .

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O3S/c19-14-6-4-13(5-7-14)17-8-9-18(24)23(22-17)11-10-21-27(25,26)16-3-1-2-15(20)12-16/h1-9,12,21H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGZDPNORTXMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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